molecular formula C10H11BrN2O B13044070 3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile

3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile

Cat. No.: B13044070
M. Wt: 255.11 g/mol
InChI Key: XVJZJNUWFYGDCO-UHFFFAOYSA-N
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Description

3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile is an organic compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol . This compound is characterized by the presence of an amino group, a bromo-substituted methoxyphenyl ring, and a nitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product . The reaction conditions usually involve heating the mixture to reflux in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromo group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or imino derivatives.

    Reduction: Primary amines.

    Substitution: Azido or thio derivatives.

Scientific Research Applications

3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The bromo-substituted methoxyphenyl ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(4-methoxyphenyl)propanenitrile: Lacks the bromo substituent, leading to different reactivity and binding properties.

    3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile: Contains a chloro substituent instead of bromo, affecting its chemical behavior.

    3-Amino-3-(3-bromo-4-hydroxyphenyl)propanenitrile: The hydroxy group introduces additional hydrogen bonding capabilities.

Uniqueness

3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile is unique due to the presence of the bromo and methoxy groups on the phenyl ring, which influence its chemical reactivity and binding interactions. These substituents can enhance the compound’s stability and specificity in various applications.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

3-amino-3-(3-bromo-4-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H11BrN2O/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9H,4,13H2,1H3

InChI Key

XVJZJNUWFYGDCO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC#N)N)Br

Origin of Product

United States

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